3-(3-isobutyl-1H-pyrazol-5-yl)-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(3-isobutyl-1H-pyrazol-5-yl)-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of multiple nitrogen atoms and a sulfur atom within its fused ring system, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-isobutyl-1H-pyrazol-5-yl)-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from commercially available precursors. The key steps often include the formation of the pyrazole ring, followed by the construction of the triazolo-thiadiazole framework. Common reagents used in these reactions include hydrazine derivatives, isocyanides, and sulfur-containing compounds. The reaction conditions usually involve heating under reflux with appropriate solvents such as ethanol or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-isobutyl-1H-pyrazol-5-yl)-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a catalyst like pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols. Substitution reactions can introduce various functional groups, leading to derivatives with different properties.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-(3-isobutyl-1H-pyrazol-5-yl)-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its effects is often related to its ability to interact with specific molecular targets. These interactions can involve binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s unique structure allows it to fit into active sites of enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)aniline
- 3,5-bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole
- 3-[(1H-pyrazol-4-yl)oxy]pyrazin-2-amine
Uniqueness
Compared to similar compounds, 3-(3-isobutyl-1H-pyrazol-5-yl)-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its unique combination of a pyrazole ring fused with a triazolo-thiadiazole framework. This structural arrangement imparts distinct electronic properties and reactivity, making it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C15H15N7S |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
3-[5-(2-methylpropyl)-1H-pyrazol-3-yl]-6-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H15N7S/c1-9(2)7-10-8-12(18-17-10)13-19-20-15-22(13)21-14(23-15)11-5-3-4-6-16-11/h3-6,8-9H,7H2,1-2H3,(H,17,18) |
InChI Key |
AWLSOQPITQGVMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=NN1)C2=NN=C3N2N=C(S3)C4=CC=CC=N4 |
Origin of Product |
United States |
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